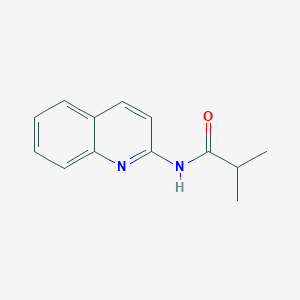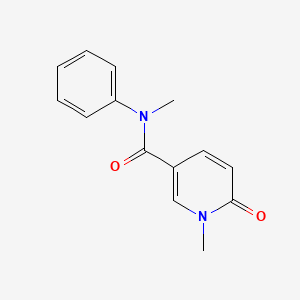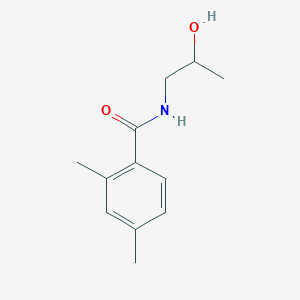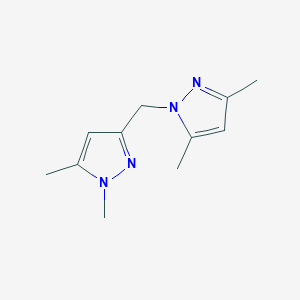
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MTT, this compound is widely used in the laboratory for various experimental purposes.
Wirkmechanismus
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in living cells. The formazan crystals formed as a result of this reaction are insoluble in water and can be dissolved in organic solvents. The MTT assay is widely used to study the effects of various compounds on cell viability and proliferation.
Biochemical and Physiological Effects:
MTT has been shown to have no significant biochemical or physiological effects on living cells. It is a non-toxic compound and does not interfere with the normal functioning of cells. The MTT assay is a reliable and sensitive method for measuring cell viability and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The MTT assay has several advantages over other methods for measuring cell viability and proliferation. It is a simple and reliable method that can be used to measure the effects of various compounds on cell growth. The assay is also cost-effective and can be performed using standard laboratory equipment. However, the MTT assay has limitations, such as the inability to distinguish between viable and non-viable cells and the potential for interference from other compounds in the culture.
Zukünftige Richtungen
MTT has significant potential for future research in various fields. Some potential future directions for research include the development of new MTT-based assays for measuring cell viability and proliferation, the use of MTT in drug discovery and development, and the application of MTT in the study of cancer biology. Further research is needed to fully understand the potential applications of MTT and its mechanism of action in living cells.
Conclusion:
In conclusion, 6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine or MTT is a chemical compound that has found extensive applications in scientific research. It is a non-toxic compound that is widely used in the laboratory for various experimental purposes, primarily in the field of cell biology. The MTT assay is a reliable and sensitive method for measuring cell viability and proliferation. Future research is needed to fully understand the potential applications of MTT and its mechanism of action in living cells.
Synthesemethoden
The synthesis of MTT involves the reaction of 2,4-diamino-6-methylpyrimidine with methylthioacetaldehyde. The reaction is carried out under specific conditions, and the resulting product is purified to obtain pure MTT. The synthesis of MTT is a well-established process and has been widely used in various research studies.
Wissenschaftliche Forschungsanwendungen
MTT has found extensive applications in scientific research, primarily in the field of cell biology. It is used as a colorimetric assay to determine cell viability and proliferation. The MTT assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells, resulting in the formation of formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Eigenschaften
IUPAC Name |
6-(methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-11-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHAZOULFLGQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)






![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)



